molecular formula C15H24O B12765481 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (E,Z)- CAS No. 3790-67-8

2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (E,Z)-

Cat. No.: B12765481
CAS No.: 3790-67-8
M. Wt: 220.35 g/mol
InChI Key: YHRUHBBTQZKMEX-GNESMGCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (E,Z)- can be prepared through various synthetic routes. One common method involves the extraction and purification from plant or fruit peel extracts, such as citrus fruit peels . The extraction process typically involves distillation and solvent extraction techniques . Industrial production methods may also include chemical synthesis from precursor compounds, although specific details on industrial-scale synthesis are less commonly documented.

Chemical Reactions Analysis

2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (E,Z)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: Various substitution reactions can occur, particularly at the double bonds or the aldehyde group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (E,Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (E,Z)- involves its interaction with molecular targets and pathways in biological systems. The aldehyde group in the compound can react with nucleophiles, such as amino groups in proteins, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (E,Z)- can be compared with other similar compounds, such as:

The uniqueness of 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (E,Z)- lies in its specific isomeric form, which can influence its reactivity and applications.

Properties

CAS No.

3790-67-8

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienal

InChI

InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9-,15-11+

InChI Key

YHRUHBBTQZKMEX-GNESMGCMSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C/C=O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC=O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.